Superior Biofilm Inhibition vs. Linezolid: Schiff Base Derivative of 3-Fluoro-4-(morpholin-2-yl)aniline Outperforms Parent Antibiotic
A Schiff base derivative synthesized directly from 3-fluoro-4-morpholinoaniline demonstrated superior biofilm inhibition (IC50 = 12.97 ± 0.33 µM) compared to the commercial antibiotic linezolid (IC50 = 15.93 µM) against P. aeruginosa biofilm [1]. This represents an 18.6% improvement in potency. The activity is specific to this fluorinated scaffold; non-fluorinated 4-morpholinoaniline derivatives typically show IC50 values >20 µM under similar assay conditions [2].
| Evidence Dimension | Biofilm inhibition IC50 (P. aeruginosa) |
|---|---|
| Target Compound Data | 12.97 ± 0.33 µM |
| Comparator Or Baseline | Linezolid: 15.93 µM |
| Quantified Difference | 18.6% more potent |
| Conditions | P. aeruginosa biofilm inhibition assay |
Why This Matters
Demonstrates that this intermediate yields derivatives with antibiofilm activity superior to a clinically approved antibiotic, justifying its selection for novel antimicrobial development.
- [1] Coandă M, Limban C, Nuță DC. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. Antibiotics. 2024;13(1):75. View Source
- [2] Sangshetti J, et al. Biofilm inhibition of linezolid-like Schiff bases: synthesis, biological activity, molecular docking and in silico ADME prediction. Bioorg Med Chem Lett. 2015;25(4):874-880. View Source
